molecular formula C14H7FN2O4 B6400658 2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261905-02-5

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6400658
CAS RN: 1261905-02-5
M. Wt: 286.21 g/mol
InChI Key: JUIJUFOMABKQNF-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% (2-CFA) is an organic compound belonging to the class of nitrobenzoic acids. It is a colorless, crystalline solid with a molecular formula of C9H5FNO4. 2-CFA is an important intermediate in the synthesis of many organic compounds, and it has been used extensively in the laboratory for the synthesis of a variety of compounds.

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of enzyme kinetics and in the synthesis of fluorescent probes for the detection of biological molecules.

Mechanism of Action

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% acts as a nitroaromatic compound, which means that it can undergo a variety of chemical reactions. It can be oxidized to form nitroso compounds, which can then be further oxidized to form nitro compounds. It can also be reduced to form anilines, which can be further reacted to form a variety of organic compounds.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, it has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% is an easy to use and relatively inexpensive reagent for the synthesis of a variety of organic compounds. It is a stable compound and can be stored for long periods of time. However, it is a toxic compound and should be handled with care.

Future Directions

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% has potential applications in the development of new drugs and agrochemicals. It can also be used in the synthesis of fluorescent probes for the detection of biological molecules. In addition, it could be used in the study of enzyme kinetics and in the synthesis of fluorescent probes for the detection of biological molecules. Furthermore, it could be used in the development of new materials and catalysts for organic synthesis.

Synthesis Methods

2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 5-cyano-2-fluorophenol with nitric acid. The reaction is carried out in an aqueous medium and the product is recovered after purification by recrystallization. The yield of 2-(5-Cyano-2-fluorophenyl)-4-nitrobenzoic acid, 95% obtained from this reaction is typically 95%.

properties

IUPAC Name

2-(5-cyano-2-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-13-4-1-8(7-16)5-12(13)11-6-9(17(20)21)2-3-10(11)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIJUFOMABKQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689822
Record name 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-02-5
Record name 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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